1-(3-Fluorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea
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Overview
Description
N-(3-fluorophenyl)-N’-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methyl group, and a thiazolyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N’-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves the reaction of 3-fluoroaniline with methyl isocyanate and 2-amino-4,5-dihydro-1,3-thiazole under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems for purification and isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-N’-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
N-(3-fluorophenyl)-N’-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N’-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N’-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea: Similar structure with a chlorine atom instead of fluorine.
N-(3-bromophenyl)-N’-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea: Similar structure with a bromine atom instead of fluorine.
N-(3-iodophenyl)-N’-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of N-(3-fluorophenyl)-N’-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea lies in the presence of the fluorine atom, which can impart distinct chemical and biological properties. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14FN3OS |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C12H14FN3OS/c1-8-7-15-12(18-8)16(11(17)14-2)10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3,(H,14,17) |
InChI Key |
HGWBNEQKPQSBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC(=CC=C2)F)C(=O)NC |
Origin of Product |
United States |
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